molecular formula C8H6ClO4P B12614609 6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one CAS No. 918475-72-6

6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one

Katalognummer: B12614609
CAS-Nummer: 918475-72-6
Molekulargewicht: 232.56 g/mol
InChI-Schlüssel: FCCAEOMELRFOCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a heterocyclic compound containing phosphorus This compound is of interest due to its unique structure, which includes a benzodioxaphosphinin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenol with phosphorus trichloride and methanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the benzodioxaphosphinin ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of phosphorus-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the phosphorus atom allows it to participate in phosphorylation reactions, which are crucial in many biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-2-methoxy-2H,4H-1,3,2-benzodioxaphosphinin-4-one is unique due to the presence of both chlorine and methoxy groups on the benzodioxaphosphinin ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Eigenschaften

CAS-Nummer

918475-72-6

Molekularformel

C8H6ClO4P

Molekulargewicht

232.56 g/mol

IUPAC-Name

6-chloro-2-methoxy-1,3,2-benzodioxaphosphinin-4-one

InChI

InChI=1S/C8H6ClO4P/c1-11-14-12-7-3-2-5(9)4-6(7)8(10)13-14/h2-4H,1H3

InChI-Schlüssel

FCCAEOMELRFOCU-UHFFFAOYSA-N

Kanonische SMILES

COP1OC2=C(C=C(C=C2)Cl)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.